2-Amino-N-(4-chloro-benzyl)-N-ethyl-acetamide
Overview
Description
2-Amino-N-(4-chloro-benzyl)-N-ethyl-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a chloro-substituted benzyl group, and an ethyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-chloro-benzyl)-N-ethyl-acetamide typically involves the reaction of 4-chlorobenzylamine with ethyl acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of N-ethylacetamide and 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide, followed by purification through column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method involves the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-chloro-benzyl)-N-ethyl-acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding benzylamine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Benzylamine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-chloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various therapeutic effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(4-chloro-benzyl)-N-isopropyl-acetamide: Similar structure but with an isopropyl group instead of an ethyl group.
2-Amino-N-(4-chloro-benzyl)-N-methyl-acetamide: Contains a methyl group instead of an ethyl group.
2-Amino-N-(4-chloro-benzyl)-N-phenyl-acetamide: Features a phenyl group instead of an ethyl group.
Uniqueness
2-Amino-N-(4-chloro-benzyl)-N-ethyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group, in particular, influences its solubility and reactivity compared to its analogs .
Properties
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]-N-ethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-2-14(11(15)7-13)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEWFETUBZNORL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Cl)C(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209452 | |
Record name | Acetamide, 2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501209452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353982-78-1 | |
Record name | Acetamide, 2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353982-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501209452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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